

A Comprehensive Technical Guide to the Fundamental Properties of Iron for Researchers

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Compound of Interest

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This guide provides an in-depth overview of the core properties of **iron**, tailored for researchers, scientists, and professionals in drug development. It covers the physical, chemical, magnetic, and mechanical characteristics of **iron**, its crystal structure, and isotopic composition. Detailed experimental protocols for key characterization techniques are also provided to facilitate research applications.

Physical and Chemical Properties

Iron (Fe) is a lustrous, silvery-gray metal with the atomic number 26.^[1] It is the most common element on Earth by mass, constituting much of the planet's outer and inner core.^[1] In its pure form, **iron** is relatively soft and malleable.^[2]

Physical Data

A summary of the key physical properties of pure **iron** is presented in the table below.

Property	Value	Units
Atomic Number	26	-
Standard Atomic Weight	55.845	g/mol
Density (Solid)	7.874	g/cm ³ [3]
Density (Liquid at m.p.)	6.98	g/cm ³ [3]
Melting Point	1538	°C[3]
Boiling Point	2862	°C[3]
Molar Volume	7.0923 x 10 ⁻⁶	m ³ /mol[4]
Brinell Hardness	490	MPa[4]

Chemical Reactivity

Iron is a reactive metal that readily corrodes, especially in the presence of moist air and elevated temperatures, forming hydrated **iron** oxides commonly known as rust.[1][5] This process is an oxidation reaction where **iron** loses electrons. Unlike some other metals, the rust layer that forms on **iron** is not passive and flakes off, exposing a fresh surface to further corrosion.[1]

Iron typically exists in several oxidation states, with +2 (ferrous) and +3 (ferric) being the most common.[1] It can react with various non-metals at high temperatures, including oxygen, halogens, sulfur, and phosphorus.[5][6] **Iron** also readily dissolves in dilute acids, such as sulfuric acid, to produce hydrogen gas and the corresponding **iron(II)** salt.[5][7] In the presence of oxygen, some of the **iron(II)** ions will be oxidized to **iron(III)**.[7]

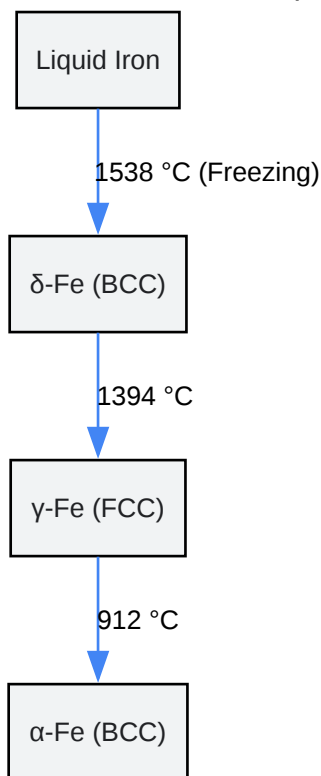
Crystal Structure and Allotropes

Iron is allotropic, meaning it exists in different crystal structures depending on the temperature and pressure.[1][8] At atmospheric pressure, **iron** has three allotropes: alpha **iron** (α-Fe), gamma **iron** (γ-Fe), and delta **iron** (δ-Fe).[8] A fourth form, epsilon **iron** (ε-Fe), exists at very high pressures.[8]

Allotrope	Temperature Range (°C)	Crystal Structure	Description
α -Fe (Ferrite)	< 912	Body-Centered Cubic (BCC)	Ferromagnetic at room temperature, stable and relatively soft.[8][9]
γ -Fe (Austenite)	912 - 1394	Face-Centered Cubic (FCC)	Paramagnetic, can dissolve significantly more carbon than α -Fe.[8][9]
δ -Fe	1394 - 1538	Body-Centered Cubic (BCC)	Paramagnetic, structurally similar to α -Fe.[8]
ϵ -Fe (Hexaferrum)	High Pressure	Hexagonal Close-Packed (HCP)	Occurs at pressures above approximately 10-13 GPa.[8]

The transitions between these allotropic forms are fundamental to the properties of steel and other **iron** alloys.

Phase Transitions of Iron at Atmospheric Pressure



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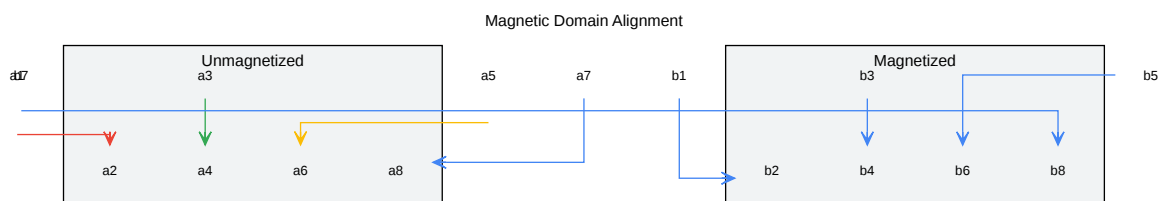
Phase transitions of pure **iron** with changing temperature.

Magnetic Properties

Iron is a ferromagnetic material, meaning it can be strongly magnetized and is attracted to magnets.[2] This property arises from the alignment of the magnetic moments of its atoms within regions called magnetic domains.[10][11] In an unmagnetized piece of **iron**, the magnetic domains are randomly oriented, resulting in no net magnetic field.[11] When an external magnetic field is applied, the domains align, and the material becomes magnetized.[11]

The ferromagnetic nature of **iron** is temperature-dependent. Above a critical temperature known as the Curie point (770 °C for **iron**), it becomes paramagnetic, meaning it is only weakly attracted to magnetic fields.[1]

The magnetic properties of **iron** are crucial for its use in a wide range of applications, including permanent magnets, electromagnets, and magnetic storage media.



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Alignment of magnetic domains in **iron**.

Mechanical Properties

The mechanical properties of pure **iron**, such as its strength and ductility, are highly dependent on its purity.^[12] Small amounts of impurities, particularly carbon, can significantly increase its hardness and strength.^[12]

The following table summarizes the typical mechanical properties of pure **iron**.

Property	Value	Units
Tensile Strength	180 - 210	MPa ^[12]
Yield Strength	120 - 150	MPa ^[12]
Tensile Modulus	211.4	GPa ^[12]
Mohs Hardness	4.0 - 5.0	- ^[12]
Poisson's Ratio	0.291	- ^[13]
Shear Modulus	77.5	GPa ^[13]

Isotopes of Iron

Naturally occurring **iron** is composed of four stable isotopes: ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, and ⁵⁸Fe.^{[14][15]} In addition to these, there are 24 known radioactive isotopes.^[14]

Isotope	Natural Abundance (%)	Half-life
⁵⁴ Fe	5.845	Stable[14]
⁵⁶ Fe	91.754	Stable[14]
⁵⁷ Fe	2.119	Stable[14]
⁵⁸ Fe	0.282	Stable[14]
⁵⁵ Fe	-	2.73 years[16]
⁵⁹ Fe	-	44.5 days[16]
⁶⁰ Fe	-	2.62 million years[14]

The most abundant isotope, ⁵⁶Fe, is of particular interest in astrophysics as it is a common endpoint of nucleosynthesis in stars.[14] The isotope ⁵⁷Fe is utilized in Mössbauer spectroscopy, a technique sensitive to the local chemical environment of **iron** atoms.[17]

Experimental Protocols

X-Ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is a primary technique for determining the crystal structure of materials.

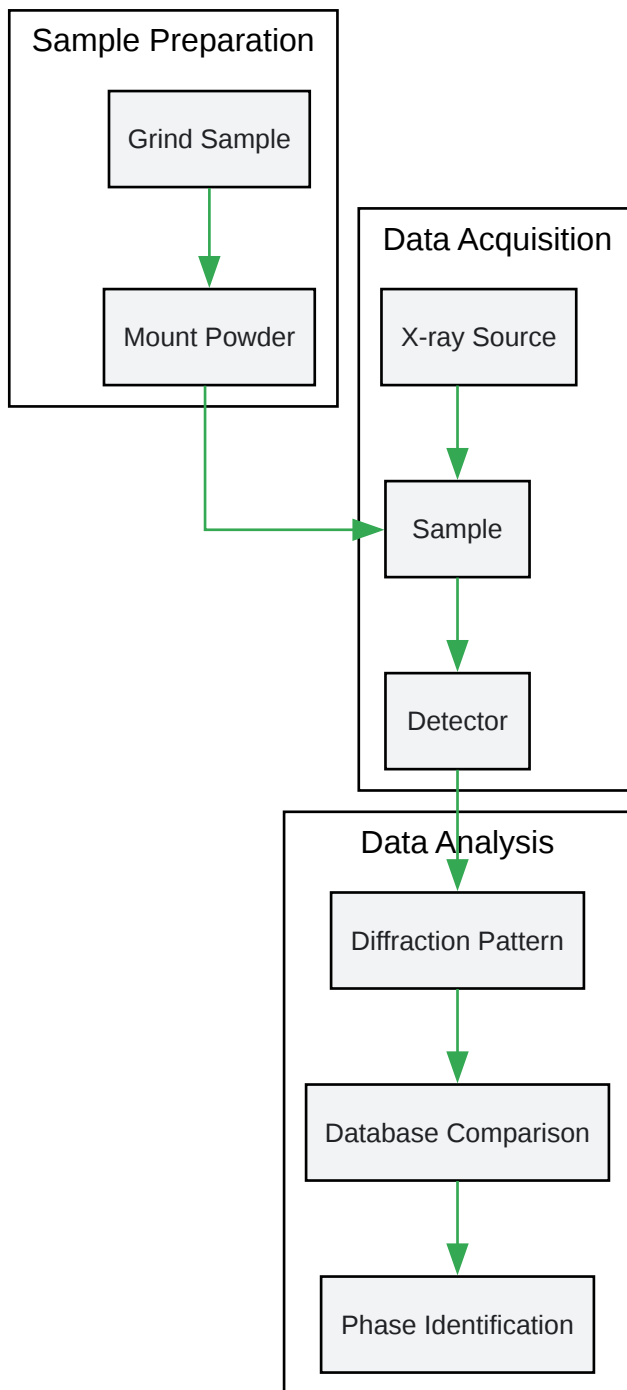
Methodology:

- Sample Preparation:
 - For powder samples, grind the material to a fine, homogeneous powder (typically <10 µm particle size) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[18][19][20]
 - Mount the powder in a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane to avoid sample displacement errors.[21]
- Instrument Setup:
 - Use a diffractometer equipped with a suitable X-ray source. For **iron**-containing samples, a cobalt (Co) or molybdenum (Mo) X-ray source is often preferred over copper (Cu) to

minimize fluorescence, which can increase background noise.

- Set the appropriate voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
- Define the angular range (2θ) to be scanned, the step size, and the scan speed.
- Data Collection and Analysis:
 - The instrument directs a beam of X-rays onto the sample and measures the intensity of the diffracted X-rays at various angles.
 - The resulting diffraction pattern (a plot of intensity versus 2θ) is then analyzed by identifying the positions and intensities of the diffraction peaks.
 - These peaks are compared to a database of known diffraction patterns (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

XRD Experimental Workflow



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Workflow for X-ray diffraction analysis.

Vibrating Sample Magnetometry (VSM) for Magnetic Characterization

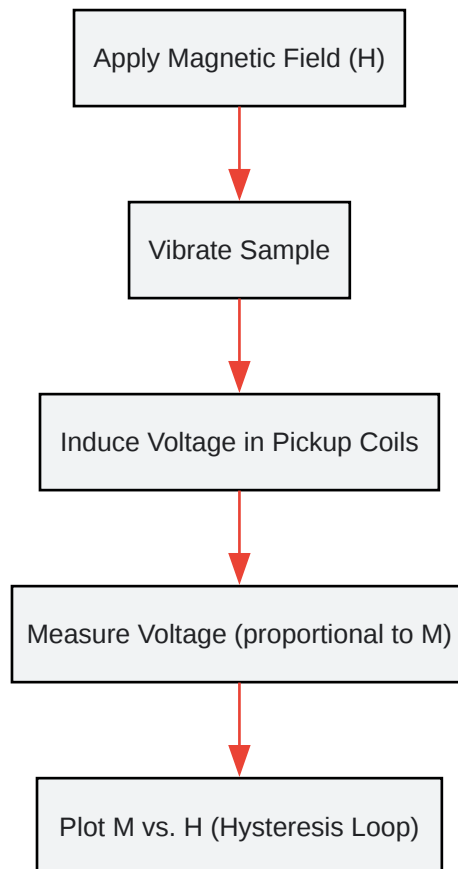
VSM is used to measure the magnetic properties of materials, such as the magnetic hysteresis loop.

Methodology:

- Sample Preparation:
 - The sample can be in various forms, including solids, powders, or thin films.
 - The sample is mounted on a non-magnetic sample holder.
- Measurement Procedure:
 - The sample is placed within a uniform magnetic field generated by an electromagnet.
 - The sample is then vibrated at a constant frequency.[\[22\]](#)
 - This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.[\[22\]](#)
 - The applied magnetic field is swept through a range of values (e.g., from a positive maximum to a negative maximum and back) while the induced voltage is measured.
- Data Analysis:
 - The data is plotted as magnetization (M) versus applied magnetic field (H), which forms a hysteresis loop.[\[23\]](#)
 - Key magnetic parameters are extracted from the hysteresis loop, including:
 - Saturation Magnetization (Ms): The maximum magnetic moment that can be induced in the material.[\[24\]](#)
 - Remanence (Mr): The magnetization remaining after the applied magnetic field is removed.[\[24\]](#)

- Coercivity (H_c): The reverse magnetic field required to reduce the magnetization to zero.^{[24][25]}

VSM Measurement Principle



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Principle of vibrating sample magnetometry.

Tensile Testing for Mechanical Properties

Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure.

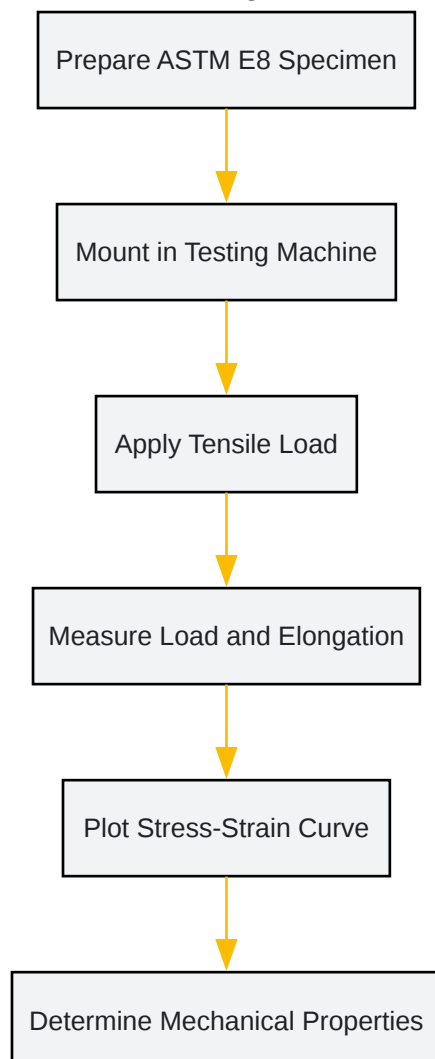
Methodology (Following ASTM E8/E8M Standard):

- Specimen Preparation:
 - Prepare a standardized test specimen with specific dimensions (e.g., a "dog-bone" shape) as defined by ASTM E8.^{[26][27]} The standard specifies dimensions for both flat and round

specimens.[27] For round specimens, the gauge length is typically 4 times the diameter (4D).[28]

- Testing Procedure:
 - Measure the initial cross-sectional area of the specimen's gauge section.
 - Mark the gauge length on the specimen.
 - Mount the specimen in the grips of a universal testing machine.[29]
 - An extensometer is attached to the specimen to accurately measure the elongation during the test.[30]
 - Apply a uniaxial tensile load to the specimen at a controlled rate until it fractures.[29] The ASTM E8 standard specifies different methods for controlling the test speed, such as a constant rate of stress application or a constant strain rate.[27]
- Data Analysis:
 - Record the applied load and the corresponding elongation of the gauge section.
 - Calculate the engineering stress (load divided by the initial cross-sectional area) and engineering strain (change in length divided by the initial gauge length).
 - Plot the stress-strain curve.
 - Determine key mechanical properties from the curve, including:
 - Yield Strength: The stress at which the material begins to deform plastically.[29]
 - Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.[29]
 - Elongation: A measure of the material's ductility, expressed as the percentage increase in gauge length after fracture.[29]
 - Reduction of Area: Another measure of ductility, calculated as the percentage decrease in the cross-sectional area at the point of fracture.[29]

Tensile Testing Workflow



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Workflow for a standard tensile test.

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